molecular formula C8H7Cl3O B14504098 2,4-Dichloro-1-(2-chloroethoxy)benzene CAS No. 64010-13-5

2,4-Dichloro-1-(2-chloroethoxy)benzene

Cat. No.: B14504098
CAS No.: 64010-13-5
M. Wt: 225.5 g/mol
InChI Key: LUDNUXFYQGGBBD-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H7Cl3O It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a 2-chloroethoxy group is attached at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(2-chloroethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Phenolic Compounds: Formed through nucleophilic substitution.

    Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2,4-Dichloro-1-(2-chloroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(2-chloroethoxy)benzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the benzene ring towards electrophilic substitution . The ether linkage can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-(2-chloroethoxy)benzene is unique due to the presence of both chlorine atoms and the 2-chloroethoxy group, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-1-(2-chloroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNUXFYQGGBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513203
Record name 2,4-Dichloro-1-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64010-13-5
Record name Benzene, 2,4-dichloro-1-(2-chloroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64010-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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